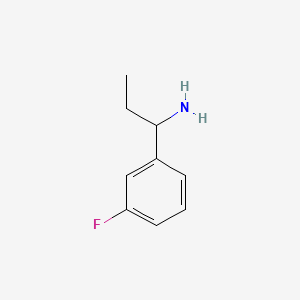

1-(3-Fluorophenyl)propan-1-amine

Übersicht

Beschreibung

1-(3-Fluorophenyl)propan-1-amine is a compound that has been studied for its various biological activities and chemical properties. It is structurally characterized by the presence of a fluorophenyl group attached to a propan-1-amine moiety. The fluorine atom's presence on the aromatic ring can significantly influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related fluorinated phenylpropanamines can be achieved through various methods. For instance, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, indicating that halogenated toluenes can serve as precursors for such compounds . Another example is the synthesis of 3-fluoro-1-aminoadamantane, which was accomplished in a three-step reaction sequence, demonstrating the feasibility of rapid and convenient synthetic routes for fluorinated amines .

Molecular Structure Analysis

The molecular structure of fluorinated amines can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine was confirmed by IR, 1H NMR, and 13C NMR . Additionally, the vibrational and electronic structure of related compounds like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT calculations and spectroscopic methods, providing insights into the zwitterionic forms and hydrogen bonding interactions .

Chemical Reactions Analysis

Fluorinated phenylpropanamines can undergo various chemical reactions. Nucleophilic attacks on carbon-carbon double bonds have been studied, with the substitution of halogenated ethylenes by anilines in alcohols being of particular interest . The presence of the fluorine atom can influence the reaction kinetics and mechanisms, as seen in the different behaviors of chloro- and fluoro-ethylene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)propan-1-amine and related compounds are influenced by the presence of the fluorine atom and the structure of the amine. For instance, the introduction of alkyl groups to the amine can affect the compound's pressor activity and toxicity, as seen in the study of 1-(3-fluorophenyl)-2-aminoethanol and its analogs . The fluorine atom's electronegativity can also impact the compound's binding affinities for biological receptors, as demonstrated by the dopamine receptor affinities of fluorinated ethylamine derivatives .

Wissenschaftliche Forschungsanwendungen

Blood Pressure and Toxicity

1-(3-Fluorophenyl)propan-1-amine and related compounds have been investigated for their effects on blood pressure and toxicity. Studies have found that these compounds can act as weak pressor agents, with the primary amine showing the most pressor activity. This activity diminishes with alkyl substitution of the amine. Larger amino alkyl groups lead to depressor effects, with the N-isopropyl analog showing the greatest depressor action. The toxicity of these compounds is comparatively low, with the most toxic being the depressor amines with propyl or butyl N-alkyl groups (Lands, 1952).

Synthesis of Chromans

3-(o-Fluorophenyl)propan-1-ol, closely related to 1-(3-Fluorophenyl)propan-1-amine, can be cyclized to chroman, a compound with potential pharmacological applications. This cyclization can occur through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations. Substituted fluorophenylpropanols also undergo similar cyclization processes (Houghton, Voyle, & Price, 1980).

Ortho Lithiation of Fluorophenyl Pyrroles

1-(Fluorophenyl)pyrroles, structurally related to 1-(3-Fluorophenyl)propan-1-amine, exhibit a unique chemical behavior where lithiation occurs exclusively ortho to the fluorine substituent. This behavior is independent of the structure of the tertiary amine type ligands used. Quantum chemical calculations suggest that the fluorine atom's special directing effect increases the kinetic acidity of the neighboring position (Faigl et al., 1998).

Synthesis of Tertiary Amines

1,3-Di-amino-propan-2-ol, another related compound, has been synthesized and investigated for its inhibitive performance on carbon steel corrosion. These compounds, whichretard the anodic dissolution of iron, act as anodic inhibitors and form a protective layer on the metal surface. The synthesized compounds have shown promising results in corrosion inhibition efficiency, with certain compounds achieving up to 95% efficiency (Gao, Liang, & Wang, 2007).

Antibacterial and Antioxidant Activity

Compounds structurally similar to 1-(3-Fluorophenyl)propan-1-amine, such as 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, have been synthesized and tested for antibacterial and antioxidant activities. These compounds have demonstrated high antibacterial activity but limited effectiveness in neutralizing superoxide radicals (Arutyunyan et al., 2012).

Antimicrobial Activity

Novel compounds derived from 4-fluorophenyl-propan-1-ones, which are structurally related to 1-(3-Fluorophenyl)propan-1-amine, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against various microbes, indicating theirpotential in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Chromosome Banding and Proteins Distribution

Fluorescamine, a fluorogenic reagent related to 1-(3-Fluorophenyl)propan-1-amine, has been utilized to differentiate chromosome regions in mammalian genomes. This method has shown species-dependent results, revealing the heterogeneous distribution of chromosomal proteins and creating a chromosome banding pattern (Cuéllar, Gosálvez, del Castillo, & Stockert, 1991).

Noncovalent Interactions in Chemical Structures

Studies on N-substituted-1,3,4-thiadiazole-2-amines, which are chemically related to 1-(3-Fluorophenyl)propan-1-amine, have provided insights into the nature of noncovalent interactions in these molecules. This research is significant in understanding the molecular interactions and stability of similar chemical structures (El-Emam et al., 2020).

Wirkmechanismus

- Resulting Changes : Increased dopamine and norepinephrine levels enhance alertness, mood, and arousal .

- Downstream Effects : These pathways modulate attention, motivation, and overall central nervous system activity .

- ADME Properties :

- Impact on Bioavailability : Its properties make it a candidate for transdermal infusion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVGBCCRQCRIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627639 | |

| Record name | 1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)propan-1-amine | |

CAS RN |

473732-57-9 | |

| Record name | 1-(3-Fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

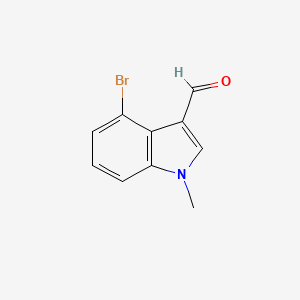

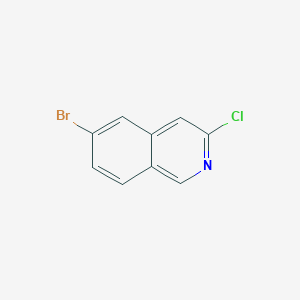

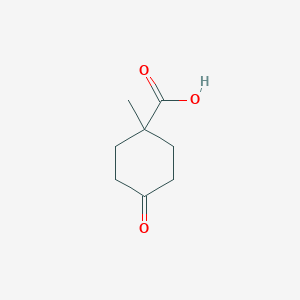

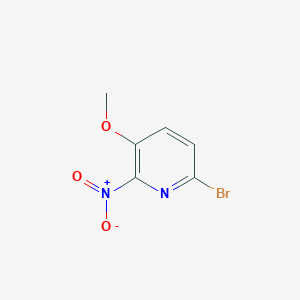

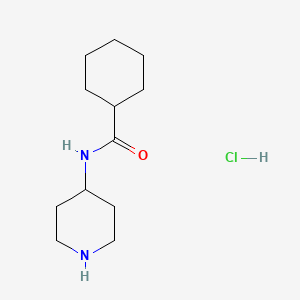

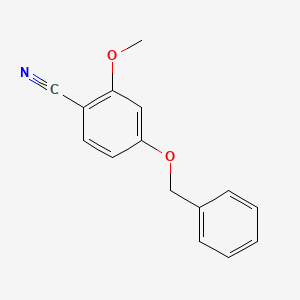

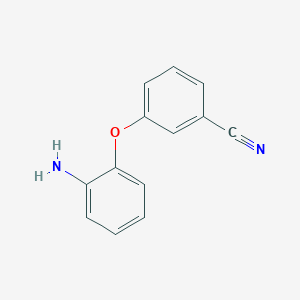

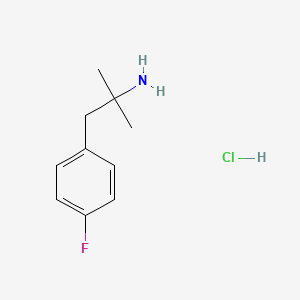

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1344265.png)

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)